molecular formula C25H24N4O3 B11434666 N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434666
M. Wt: 428.5 g/mol
InChI Key: BOEITEYTXAFBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a morpholine moiety, and an imidazo[1,2-a]pyridine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzodioxole Ring: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction, where a halogenated benzodioxole reacts with the imidazo[1,2-a]pyridine core.

    Attachment of the Morpholine Group: The morpholine group is typically introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine stands out due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C25H24N4O3/c1-17-3-2-4-23-27-24(18-5-8-20(9-6-18)28-11-13-30-14-12-28)25(29(17)23)26-19-7-10-21-22(15-19)32-16-31-21/h2-10,15,26H,11-14,16H2,1H3

InChI Key

BOEITEYTXAFBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)N6CCOCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.